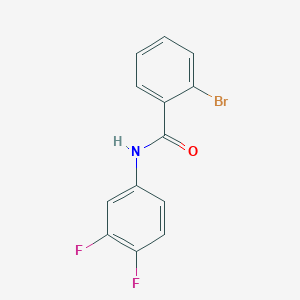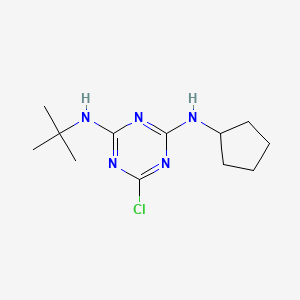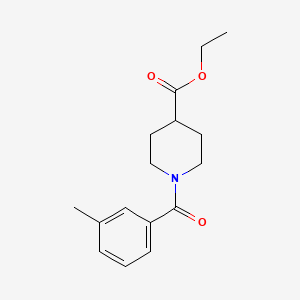
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potential drug candidate that has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to its biological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, this compound has been shown to have antioxidant properties, which may contribute to its biological effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in scientific research. It can be used as a drug candidate, as well as a probe to study various biological processes. In addition, the synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. In addition, this compound can be used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Furthermore, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-formyl-2-methylindole in the presence of a base to yield the desired product. The synthesis of this compound has been reported in the literature and can be carried out in a laboratory setting with relative ease.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use as a drug candidate. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. In addition, this compound has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. The versatility of this compound makes it an attractive target for scientific research.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-14(20)9-17(12)21-19(24)10-22-13(2)16(11-23)15-5-3-4-6-18(15)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCGGVTSGQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)


![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)


![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)